molecular formula C16H16N4O2S B2472991 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate CAS No. 1396863-63-0

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B2472991
CAS No.: 1396863-63-0
M. Wt: 328.39
InChI Key: MOWPHVFUVQHYJX-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position and a carboxylate ester linked to a benzothiazole-azetidine moiety.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-ethylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-20-13(7-8-17-20)15(21)22-11-9-19(10-11)16-18-12-5-3-4-6-14(12)23-16/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPHVFUVQHYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally the pyrazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of the benzothiazole and pyrazole moieties, which are known for their pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzothiazole and pyrazole have shown significant anticancer properties. For instance, compounds that combine these moieties have been evaluated for their antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial activities. The incorporation of azetidine and pyrazole structures may enhance the efficacy against a broad spectrum of pathogens, including bacteria and fungi. Studies have demonstrated that similar compounds exhibit moderate to potent activity against Gram-positive and Gram-negative bacteria .

Other Pharmacological Activities

The compound's structural characteristics suggest potential applications in treating other conditions, such as:

  • Antitubercular : Certain benzothiazole derivatives have shown promise against tuberculosis.
  • Antimalarial : Research indicates that compounds with similar structures may possess antimalarial activity.
  • Anti-inflammatory : The benzothiazole moiety is linked to anti-inflammatory effects in various studies .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of compounds related to 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate :

StudyFindings
Demonstrated anticancer activity against MCF7 and HCT116 cell lines with structure-activity relationships established through in silico analysis.
Explored the synthesis of similar benzothiazole derivatives showing antimicrobial properties against various pathogens.
Investigated thiazole derivatives revealing high antibacterial activity, suggesting potential applications in infectious diseases.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrazole carboxylates, differing primarily in substituents and appended heterocycles:

Compound Name Key Substituents/Rings Biological Relevance Reference
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 4-Methoxybenzyl, p-tolyl Agrochemical/pharmaceutical lead
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 2-Bromoethyl, 4-methoxyphenyl Intermediate for Lp-PLA2 inhibitors
Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate Oxadiazole, 4-methylpyrazole Undisclosed (CAS 906782-84-1)
Target Compound Benzothiazole-azetidine, ethylpyrazole Hypothesized kinase/antimicrobial
  • The benzothiazole-azetidine moiety introduces a planar aromatic system (benzothiazole) fused with a strained four-membered ring (azetidine), which may enhance π-π stacking and hydrogen-bonding interactions relative to simpler phenyl or oxadiazole substituents .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}N3_{3}O2_{2}S
  • Molar Mass : 301.36 g/mol

The compound features a benzothiazole moiety linked to an azetidine ring and a pyrazole carboxylate, which are known for their diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

A study highlighted the antimicrobial properties of thiazole derivatives, including compounds similar to the one . The Minimum Inhibitory Concentrations (MICs) against various pathogens were reported, demonstrating significant antibacterial activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus28–168
Salmonella typhimurium28–168
Escherichia coli28–168
Candida albicans168–172

These results suggest that the compound may exhibit similar antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that derivatives with similar structures showed significant antiproliferative activity against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MDA-MB-231 (breast cancer)6.46
SK-Hep-1 (liver cancer)6.56
NUGC-3 (gastric cancer)Moderate

These findings underscore the potential of this class of compounds in cancer therapy.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies indicate that pyrazole derivatives can inhibit specific enzymes involved in tumor progression and microbial resistance.
  • Interaction with Cellular Pathways : The benzothiazole component may interact with cellular pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Thiazole-Pyrazole Hybrids : This research demonstrated that hybrids containing thiazole and pyrazole moieties exhibited enhanced antimicrobial activity compared to their individual components, suggesting a synergistic effect .
  • Anticancer Evaluation : A series of pyrazole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity, particularly in breast and liver cancer models .

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